molecular formula C11H11FO2 B8728636 Ethyl 2-(4-fluorophenyl)acrylate

Ethyl 2-(4-fluorophenyl)acrylate

Cat. No.: B8728636
M. Wt: 194.20 g/mol
InChI Key: JEBCFYZQXKYTIY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)acrylate (CAS 18861-57-9) is an α,β-unsaturated ester with a 4-fluorophenyl substituent. Its molecular formula is C₁₂H₁₀FNO₂, and it has a molecular weight of 219.215 g/mol . The compound is also known as ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate, highlighting its cyano group at the α-position and fluorinated aromatic ring. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials due to its reactivity in conjugate additions and cyclization reactions .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11FO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3

InChI Key

JEBCFYZQXKYTIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 2-(4-fluorophenyl)acrylate C₁₂H₁₀FNO₂ 4-Fluorophenyl, cyano 219.215 Pharmaceutical intermediates
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₂ 4-Methylphenyl, cyano 215.25 Crystallography studies, polymer synthesis
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 4-Methoxyphenyl, cyano 231.25 Fluorescent materials, organic electronics
Ethyl 2-(2,4-difluorophenyl)acetate C₁₀H₁₀F₂O₂ 2,4-Difluorophenyl, acetate ester 200.18 Chemical intermediate for agrochemicals
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate C₁₇H₁₃FO₃ 4-Fluorophenyl, acetylphenyl 284.29 Precursor to styrylchromones (anticancer agents)
Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group in the title compound enhances electrophilicity at the β-carbon, favoring nucleophilic attacks compared to 4-methylphenyl (electron-donating) analogues .
  • 4-Methoxyphenyl derivatives exhibit reduced reactivity in Michael additions due to resonance effects from the methoxy group .

Impact of Cyano Group: The α-cyano group in this compound increases its susceptibility to hydrolysis and cyclization, making it valuable in heterocycle synthesis (e.g., pyridines, quinolones) . This contrasts with non-cyano analogues like Ethyl 2-(2,4-difluorophenyl)acetate, which lack such reactivity .

Fluorination Patterns: 2,4-Difluorophenyl substitution (as in Ethyl 2-(2,4-difluorophenyl)acetate) improves lipid solubility and bioavailability in agrochemicals but reduces conjugation stability compared to mono-fluorinated derivatives .

Key Observations :
  • The Wittig reaction (used for the title compound) is highly efficient for α,β-unsaturated esters but requires strict anhydrous conditions .
  • Knoevenagel condensations (for cyano-substituted analogues) offer moderate yields but are cost-effective for bulk synthesis .

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